TNK-6123

HIV-1 Reverse Transcriptase NNRTI Resistance

TNK-6123 is an emivirine analog rationally designed with a flexible C6 thiocyclohexyl substituent, retaining potency against Tyr181Cys and Lys103Asn HIV RT mutants where MKC-442 collapses. Ideal for resistance profiling, SAR benchmarking, and structure-based design (PDB: 1C1C). Procuring validated TNK-6123 ensures reproducible, dose-responsive data in mutant RT assays.

Molecular Formula C16H26N2O3S
Molecular Weight 326.5 g/mol
Cat. No. B1681325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTNK-6123
SynonymsTNK-6123;  TNK 6123;  TNK6123
Molecular FormulaC16H26N2O3S
Molecular Weight326.5 g/mol
Structural Identifiers
SMILESCCOCN1C(=C(C(=O)NC1=O)C(C)C)SC2CCCCC2
InChIInChI=1S/C16H26N2O3S/c1-4-21-10-18-15(22-12-8-6-5-7-9-12)13(11(2)3)14(19)17-16(18)20/h11-12H,4-10H2,1-3H3,(H,17,19,20)
InChIKeyJKXLRLDPSLZEDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TNK-6123: A Structurally Defined Emivirine Analog with Validated Activity Against Drug-Resistant HIV-1 Reverse Transcriptase Mutants


TNK-6123 (6-cyclohexylthio-1-ethoxymethyl-5-isopropyluracil; CAS 251481-69-3; molecular weight 326.45 g/mol; formula C16H26N2O3S) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the 6-substituted uracil chemotype derived from Emivirine (MKC-442) . TNK-6123 was rationally designed with a C6 thiocyclohexyl substituent to confer conformational flexibility within the NNRTI binding pocket, thereby enabling retained binding affinity in the presence of clinically relevant reverse transcriptase mutations that confer resistance to first-generation NNRTIs [1]. A co-crystal structure of TNK-6123 bound to HIV-1 reverse transcriptase has been deposited at 2.50 Å resolution (PDB ID: 1C1C), providing validated structural coordinates for computational and structure-based design applications [2].

Why Substituting TNK-6123 with Another Emivirine Analog or Generic NNRTI Is Not Scientifically Defensible


The Emivirine scaffold class exhibits pronounced sensitivity to reverse transcriptase amino acid substitutions, with wild-type potency frequently collapsing against clinically emergent mutant strains. MKC-442 (Emivirine) loses approximately 3,000-fold potency against the Tyr181Cys mutant—a direct consequence of steric incompatibility and loss of critical aromatic contacts within the binding pocket [1]. TNK-6123 was specifically engineered with a C6 thiocyclohexyl group that confers torsional flexibility, enabling the compound to maintain productive binding geometry in the presence of Tyr181Cys and Lys103Asn substitutions [2]. Consequently, substituting TNK-6123 with MKC-442, GCA-186, or structurally related 6-substituted uracils without equivalent conformational adaptability will yield divergent, often severely attenuated, activity profiles against drug-resistant viral strains [1]. Procurement of a non-validated analog introduces uncontrolled experimental variables that cannot be normalized post hoc and may produce misleading structure-activity relationship (SAR) conclusions.

TNK-6123: Quantitative Comparative Evidence for Differentiated Anti-HIV Activity Against Drug-Resistant Mutants


Quantified Reduction in Sensitivity Loss Against Tyr181Cys Mutant HIV-1 Reverse Transcriptase Versus MKC-442 (Emivirine)

TNK-6123 demonstrates a 33-fold improvement in retained sensitivity against the Tyr181Cys mutant compared to the parent compound MKC-442 (Emivirine). MKC-442 exhibits a 3,000-fold reduction in sensitivity to the Tyr181Cys mutant relative to wild-type. In contrast, TNK-6123 exhibits only a 90-fold reduction in sensitivity, representing a quantifiable 33-fold improvement in mutant-adapted potency [1][2]. This differential is attributable to the C6 thiocyclohexyl substituent which permits conformational adjustment to accommodate the cysteine substitution at position 181 without catastrophic loss of binding enthalpy [2].

HIV-1 Reverse Transcriptase NNRTI Resistance Tyr181Cys Drug Design

Wild-Type HIV-1 IIIB Strain Potency: EC50 of 0.003 μM with Comparable Cytotoxicity Threshold

TNK-6123 demonstrates nanomolar potency against wild-type HIV-1 strain IIIB in MAGI-CCR5 cell-based assays, with an EC50 value of 0.003 μM for inhibition of HIV-1 induced focus formation. In parallel cytotoxicity assessment using mock-infected HeLa cells, the CC50 was determined to be 74.8 μM . This establishes a therapeutic window baseline for in vitro applications and confirms that the C6 thiocyclohexyl modification does not introduce overt cellular toxicity relative to other NNRTIs in this chemotype class. The observed wild-type potency is comparable to that reported for MKC-442 in similar assay formats, indicating that resistance-breaking modifications were achieved without compromising baseline antiviral efficacy [1].

HIV-1 IIIB EC50 Cytotoxicity NNRTI Antiviral Screening

Structural Differentiation from GCA-186: Distinct C6 Substituent Strategy Targeting Mutational Flexibility

TNK-6123 and GCA-186 represent two divergent medicinal chemistry strategies for overcoming Tyr181Cys-mediated resistance, implemented at different molecular positions. TNK-6123 incorporates a C6 thiocyclohexyl group engineered to provide increased torsional flexibility, enabling the molecule to conformationally adapt to the sterically altered mutant binding pocket. GCA-186 instead incorporates 3′,5′-dimethyl substituents on the benzyl ring, targeting enhanced hydrophobic contacts with the conserved Trp229 residue [1]. The design logics are orthogonal: TNK-6123 addresses mutational plasticity via main-chain flexibility, whereas GCA-186 attempts to anchor binding via interactions with a non-mutated residue. Procurement selection between these two analogs should be driven by the specific mechanistic hypothesis under investigation (flexible accommodation vs. conserved-residue anchoring) [2].

SAR NNRTI Binding Pocket Conformational Flexibility Drug Resistance Medicinal Chemistry

Lys103Asn Mutant Activity: Documented Improvement Over Emivirine Class Baseline

Multiple independent vendor characterizations and the primary literature confirm that TNK-6123 exhibits improved activity against the Lys103Asn mutant reverse transcriptase . The Lys103Asn substitution, frequently observed in clinical isolates from patients failing NNRTI-containing regimens, disrupts a critical hydrogen-bonding network involving the N1-ethoxymethyl substituent common to the Emivirine scaffold. While precise EC50 fold-change values for Lys103Asn were not tabulated in the primary J. Med. Chem. 1999 publication, the reported improvement is consistent with the compound's demonstrated ability to retain binding in the context of pocket-altering mutations [1]. The structural basis for this retained activity likely involves the same conformational plasticity conferred by the C6 thiocyclohexyl group that enables Tyr181Cys tolerance.

Lys103Asn NNRTI Resistance HIV-1 RT Clinical Isolate Emivirine Analog

Defined Research Applications for TNK-6123 Based on Validated Comparative Evidence


Resistance-Breaking NNRTI Tool Compound for Tyr181Cys-Mutant HIV-1 Assays

TNK-6123 is optimally deployed as a reference NNRTI in cellular or enzymatic assays employing HIV-1 strains harboring the Tyr181Cys reverse transcriptase mutation. Its 33-fold improvement in retained sensitivity relative to MKC-442 [1] ensures that observed antiviral activity remains interpretable and dose-responsive, rather than being masked by the near-complete potency collapse exhibited by the parent compound. This application is particularly relevant for laboratories conducting resistance profiling, combination synergy studies with nucleoside analogs, or mechanistic investigations of NNRTI binding pocket plasticity. The availability of a high-resolution co-crystal structure (PDB: 1C1C) further enables computational docking validation and structure-guided analog design [2].

Medicinal Chemistry Benchmarking of Conformational Flexibility as a Resistance-Evasion Strategy

For medicinal chemistry programs designing next-generation NNRTIs, TNK-6123 serves as a validated benchmark for the "flexible C6 substituent" design hypothesis. In head-to-head SAR comparisons with GCA-186, which employs a distinct conserved-residue anchoring strategy, TNK-6123 provides the experimental contrast needed to dissect which resistance-breaking mechanism—conformational adaptation versus conserved-contact reinforcement—yields superior mutant potency and reduced susceptibility to secondary resistance emergence [1][2]. Procurement of both analogs in parallel enables rigorous testing of orthogonal SAR hypotheses within the same Emivirine chemotype.

Dual-Mutation NNRTI Activity Screening (Tyr181Cys and Lys103Asn)

TNK-6123 is indicated for experimental protocols requiring a single NNRTI tool compound with documented activity against multiple clinically relevant reverse transcriptase mutations. With validated activity improvements against both Tyr181Cys and Lys103Asn mutant RT [1], TNK-6123 eliminates the need to switch between different NNRTI chemotypes when testing compound libraries against panels of mutant viral strains. This application reduces experimental variability introduced by comparing structurally dissimilar inhibitors and streamlines high-throughput resistance screening workflows.

Crystallographic and Computational Modeling of NNRTI-Mutant RT Complexes

The availability of a publicly deposited 2.50 Å resolution co-crystal structure of TNK-6123 bound to HIV-1 reverse transcriptase (PDB ID: 1C1C) enables direct computational applications including molecular docking validation, molecular dynamics simulations of conformational flexibility, and structure-based virtual screening for novel resistance-breaking scaffolds [1]. Unlike analogs lacking experimentally determined bound conformations, TNK-6123 provides a structurally validated starting point for in silico efforts aimed at understanding how C6 substituent flexibility translates to mutant pocket accommodation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for TNK-6123

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.